molecular formula C7H7N3O B122559 8-Methoxyimidazo[1,2-A]pyrazine CAS No. 142744-37-4

8-Methoxyimidazo[1,2-A]pyrazine

Cat. No.: B122559
CAS No.: 142744-37-4
M. Wt: 149.15 g/mol
InChI Key: PVQZROXLZRBGKP-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C7H7N3O. It is characterized by the presence of an imidazo[1,2-A]pyrazine core structure substituted with a methoxy group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-A]pyrazine can be achieved through various methods. One efficient approach involves the iodine-catalyzed one-pot three-component condensation reaction. This method typically involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide. The reaction is carried out under mild conditions, yielding the desired product in good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[1,2-A]pyrazine core.

    Substitution: The methoxy group at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-Methoxyimidazo[1,2-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxyimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.

Uniqueness: 8-Methoxyimidazo[1,2-A]pyrazine is unique due to the presence of the methoxy group at the 8th position, which can influence its reactivity and interaction with biological targets. This substitution can enhance its pharmacological properties, making it a valuable compound for drug development.

Properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-8-2-4-10(6)5-3-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZROXLZRBGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567144
Record name 8-Methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142744-37-4
Record name 8-Methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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